molecular formula C17H15BrN4O B2833186 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide CAS No. 1448067-07-9

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide

Katalognummer: B2833186
CAS-Nummer: 1448067-07-9
Molekulargewicht: 371.238
InChI-Schlüssel: IUPVJDQTWFVWHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety attached to a nicotinamide backbone. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Imidazo[1,2-a]pyridine: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The imidazo[1,2-a]pyridine derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nicotinamide Coupling: The brominated imidazo[1,2-a]pyridine is coupled with nicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Cyclopropylation: Finally, the cyclopropyl group is introduced through a nucleophilic substitution reaction using cyclopropylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Research indicates that 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide shows promise in treating several types of cancers:

  • Hematological Tumors : Effective against leukemia and myelodysplastic syndromes.
  • Solid Tumors : Demonstrated efficacy in non-small cell lung cancer, gastrointestinal tumors, and breast cancer.

The compound's ability to inhibit the Mps-1 kinase suggests it could be utilized in combination therapies to enhance the effectiveness of existing cancer treatments .

Immune Response Modulation

In addition to its anticancer properties, this compound may also modulate inappropriate cellular immune responses. This application is particularly relevant in conditions characterized by hyperproliferation and inflammatory responses mediated by Mps-1 kinase activity .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of Mps-1 activity. For instance, a study reported IC50 values indicating potent inhibition at low micromolar concentrations .

Preclinical Trials

Preclinical trials utilizing animal models have demonstrated that treatment with the compound results in reduced tumor growth rates compared to control groups. These findings support further investigation into its clinical efficacy and safety profiles.

Data Table: Comparative Analysis of Mps-1 Inhibitors

Compound NameIC50 (µM)Targeted Cancer TypesReference
This compound0.5Leukemia, solid tumors
Other Imidazopyrazine Derivatives0.8 - 2.0Various hematological malignancies
Fused Imidazole Derivatives0.7Non-small cell lung cancer

Wirkmechanismus

The mechanism of action of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)nicotinamide
  • 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrimidin-3-ylmethyl)nicotinamide
  • 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyrazole-3-ylmethyl)nicotinamide

Uniqueness

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{15}H_{16}BrN_{5}O
  • Molecular Weight : Approximately 364.23 g/mol

The presence of bromine, a cyclopropyl group, and an imidazo[1,2-a]pyridine moiety contributes to its unique pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, particularly those involved in cancer signaling pathways. For instance, it shows significant inhibitory activity against c-FMS (colony-stimulating factor 1 receptor), which is implicated in several malignancies and inflammatory diseases .
  • Antiproliferative Effects : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The exact pathways involved are still under investigation but may involve the modulation of cell cycle regulators and pro-apoptotic factors .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may also exhibit neuroprotective effects, potentially through antioxidant mechanisms and inhibition of neuroinflammation .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity IC50/EC50 Values Cell Lines/Models Used Reference
c-FMS InhibitionIC50 = 25 nMVarious cancer cell lines
Apoptosis InductionEC50 = 30 µMHeLa, MCF-7
NeuroprotectionNot specifiedNeuroblastoma models
Anti-inflammatory ActivityEC50 = 50 µMMacrophage models

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines (HeLa and MCF-7) demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
  • Neuroprotective Effects in Animal Models : In a rodent model of neuroinflammation, administration of the compound reduced markers of oxidative stress and inflammation in brain tissues. This suggests its potential utility in treating neurodegenerative diseases .
  • Inhibition of c-FMS in Autoimmune Disorders : Research into autoimmune conditions has shown that this compound can effectively inhibit c-FMS signaling pathways, which play a crucial role in macrophage activation and survival. This finding points towards its potential use in treating conditions like rheumatoid arthritis .

Eigenschaften

IUPAC Name

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-13-7-12(8-19-9-13)17(23)22(14-4-5-14)11-15-10-20-16-3-1-2-6-21(15)16/h1-3,6-10,14H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPVJDQTWFVWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.